molecular formula C9H6ClF3O2 B14892203 4-Chloro-2-methyl-3-(trifluoromethyl)benzoic acid

4-Chloro-2-methyl-3-(trifluoromethyl)benzoic acid

Cat. No.: B14892203
M. Wt: 238.59 g/mol
InChI Key: RIBJHTHLAJQCTP-UHFFFAOYSA-N
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Description

4-Chloro-2-methyl-3-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C9H6ClF3O2. This compound is characterized by the presence of a chloro group, a methyl group, and a trifluoromethyl group attached to a benzoic acid core. It is a white to off-white crystalline powder and is known for its applications in various fields, including pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-methyl-3-(trifluoromethyl)benzoic acid typically involves the trifluoromethylation of a suitable benzoic acid derivative. One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be carried out using reagents such as trifluoromethyl iodide (CF3I) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under UV light or thermal conditions.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as the use of continuous flow reactors for the nitration and subsequent functionalization of benzoic acid derivatives . These methods ensure higher yields and better control over reaction conditions, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methyl-3-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Chloro-2-methyl-3-(trifluoromethyl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-2-methyl-3-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-methyl-3-(trifluoromethyl)benzoic acid is unique due to the presence of all three functional groups (chloro, methyl, and trifluoromethyl) on the benzoic acid core. This combination of groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C9H6ClF3O2

Molecular Weight

238.59 g/mol

IUPAC Name

4-chloro-2-methyl-3-(trifluoromethyl)benzoic acid

InChI

InChI=1S/C9H6ClF3O2/c1-4-5(8(14)15)2-3-6(10)7(4)9(11,12)13/h2-3H,1H3,(H,14,15)

InChI Key

RIBJHTHLAJQCTP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1C(F)(F)F)Cl)C(=O)O

Origin of Product

United States

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